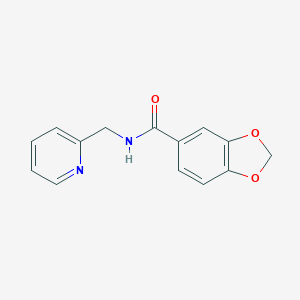
N-(pyridin-2-ylmethyl)-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-2-ylmethyl)-1,3-benzodioxole-5-carboxamide is a chemical compound that features a pyridylmethyl group attached to a benzodioxole ring system with a carboxamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-1,3-benzodioxole-5-carboxamide typically involves the reaction of 2-pyridylmethylamine with 1,3-benzodioxole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(pyridin-2-ylmethyl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridylmethyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridylmethyl derivatives
Aplicaciones Científicas De Investigación
N-(pyridin-2-ylmethyl)-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(pyridin-2-ylmethyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This interaction can disrupt biological pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-pyridylmethyl)iminodiacetic acid: Similar structure but with iminodiacetic acid instead of benzodioxole.
Tris(2-pyridylmethyl)amine: Contains three pyridylmethyl groups attached to an amine.
N-(2-pyridylmethyl)-l-alanine: Features a pyridylmethyl group attached to l-alanine .
Uniqueness
N-(pyridin-2-ylmethyl)-1,3-benzodioxole-5-carboxamide is unique due to the presence of the benzodioxole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in coordination chemistry and medicinal chemistry .
Propiedades
Número CAS |
346726-01-0 |
|---|---|
Fórmula molecular |
C14H12N2O3 |
Peso molecular |
256.26g/mol |
Nombre IUPAC |
N-(pyridin-2-ylmethyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H12N2O3/c17-14(16-8-11-3-1-2-6-15-11)10-4-5-12-13(7-10)19-9-18-12/h1-7H,8-9H2,(H,16,17) |
Clave InChI |
MYAGSSIKJBRPCU-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=CC=N3 |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-Amino-2-{4-nitrobenzoyl}-4,6-dimethylthieno[2,3-b]pyridin-5-yl)-1-(4-bromophenyl)ethanone](/img/structure/B447913.png)


![3,6-Diamino-2-(4-nitrobenzoyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B447916.png)
![5-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B447917.png)
![3-(1,3-Benzothiazol-2-ylsulfanyl)-1-[4-({4-[3-(1,3-benzothiazol-2-ylsulfanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}sulfanyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B447918.png)
![Methyl 3-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B447921.png)



![5-{2-Nitrobenzylidene}-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447931.png)
![5-(3,5-Dibromo-4-hydroxybenzylidene)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447932.png)
